2-Hydroxy-2-(2-nitrophenyl)acetic acid CAS number 67603-23-0
2-Hydroxy-2-(2-nitrophenyl)acetic acid CAS number 67603-23-0
The Core Architecture of 2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0): Synthesis, Photochemistry, and Applications in Advanced Materials
Executive Summary
2-Hydroxy-2-(2-nitrophenyl)acetic acid (CAS 67603-23-0), widely recognized in the literature as 2-nitromandelic acid, is a highly versatile bifunctional building block[1],[2]. Characterized by the presence of an ortho-nitro group adjacent to a benzylic hydroxyl and carboxylic acid moiety, this compound is the cornerstone for developing advanced photolabile systems. As an Application Scientist, I have utilized this compound extensively as a precursor for two critical technologies: 2-nitrobenzyl sulfonate photoacid generators (PAGs) used in deep UV lithography[3], and alpha-carboxynitrobenzyl photocleavable protecting groups (photocages) deployed in time-resolved chemical biology[4]. This whitepaper deconstructs its physicochemical profile, photolytic mechanisms, and provides field-validated synthetic workflows.
Physicochemical Profiling and Quantitative Data
Understanding the baseline properties of 2-nitromandelic acid is essential for predicting its behavior in organic synthesis and formulation matrices. The alpha-carboxy group significantly alters its solubility profile compared to standard o-nitrobenzyl alcohols, enabling better integration into polar and semi-polar systems[3].
| Property | Value |
| Chemical Name | 2-Hydroxy-2-(2-nitrophenyl)acetic acid |
| Common Synonyms | 2-Nitromandelic acid, o-nitromandelic acid |
| CAS Registry Number | 67603-23-0[1],[5] |
| Molecular Formula | C8H7NO5[1],[2] |
| Molecular Weight | 197.14 g/mol [1],[2] |
| Appearance | Light yellow to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, ethyl acetate; sparingly soluble in water |
| SMILES String | O=C(O)C(O)c1ccccc1[O-] |
Mechanistic Insights: The Photochemistry of o-Nitrobenzyl Systems
The utility of 2-nitromandelic acid stems from its predictable and efficient photochemistry. Upon UV irradiation (typically 350–365 nm), the ortho-nitro group undergoes a Norrish type II-like intramolecular hydrogen abstraction from the benzylic position[6].
Causality of Cleavage: The excitation of the nitro group leads to the formation of a transient aci-nitro (nitronic acid) intermediate[4]. This intermediate is highly reactive and rapidly undergoes cyclization to form a cyclic benzisoxazoline derivative. The subsequent collapse of this cyclic intermediate is the rate-determining step, ultimately yielding a 2-nitrosobenzoyl byproduct and releasing the leaving group (e.g., a sulfonic acid in PAGs or a free amino acid in biological systems)[4],[6]. Unlike other photogenerators, this mechanism does not involve intermediate radicals that might abstract protons from the surrounding medium, ensuring high fidelity in lithographic and biological applications[3].
Photolytic cleavage mechanism of o-nitrobenzyl systems via an aci-nitro intermediate.
Field-Validated Synthesis Workflows
The traditional synthesis of 2-nitromandelic acid relied on the generation of in situ hydrogen cyanide (HCN), which poses severe safety risks and scalability issues[4]. The modern, self-validating protocol utilizes trimethylsilyl cyanide (TMSCN) to safely generate a stable cyanohydrin intermediate[4],[7].
Protocol: Synthesis of 2-Nitromandelic Acid
Phase 1: Cyanosilylation of 2-Nitrobenzaldehyde
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Preparation : Dissolve 2-nitrobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Catalysis & Addition : Add a catalytic amount of zinc iodide (ZnI2). Cool the flask to 0 °C and slowly add TMSCN (1.2 eq) dropwise.
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Reaction : Allow the mixture to warm to room temperature. Monitor via TLC until the aldehyde spot is consumed (typically 2-4 hours).
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Expert Insight (Causality): The electron-withdrawing nitro group shifts the equilibrium favorably toward the cyanohydrin[7]. By using TMSCN, the kinetic product is immediately trapped as a TMS-ether, preventing the reversible equilibrium that plagues ortho-substituted benzaldehydes due to steric hindrance[4].
Phase 2: Acidic Hydrolysis
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Hydrolysis : Concentrate the DCM in vacuo. Suspend the crude TMS-cyanohydrin in concentrated hydrochloric acid (HCl).
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Heating : Reflux the mixture at 100 °C for 12–16 hours.
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Isolation : Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
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Purification : Recrystallize the crude product from a toluene/ethyl acetate mixture to yield pure 2-nitromandelic acid as an off-white powder.
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Expert Insight (Causality): Concentrated HCl serves a dual function: it cleaves the silyl ether to reveal the hydroxyl group and fully hydrolyzes the nitrile to the carboxylic acid, bypassing stable amide intermediates[4].
Synthetic pathways from 2-nitrobenzaldehyde to 2-nitromandelic acid and downstream applications.
Applications in Advanced Materials and Chemical Biology
Photoacid Generators (PAGs) in Lithography 2-Nitromandelic acid is easily esterified under acid catalysis to modify the solubility of the final PAG[3],[7]. For example, reacting the acid with bulky alcohols (like neopentyl alcohol) before coupling with a sulfonyl halide creates PAGs with exceptional solubility in low-toxicity spin-casting solvents such as 3-ethoxyethyl propionate (EEP)[3].
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Causality: The covalent structure of these specific PAGs prevents phase separation from nonpolar polymer matrices during the spin-coating process. Because the photolysis mechanism does not generate radical cations, it prevents unwanted cross-linking or proton abstraction from the resist polymer, ensuring crisp, high-resolution features in deep UV lithography[3].
Photocaged Biomolecules In structural biology, 2-nitromandelic acid is utilized to synthesize alpha-carboxynitrobenzyl photocages for amino acids, such as L-aspartate[4].
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Causality: The introduction of the alpha-carboxylate group serves two primary functions. First, it significantly enhances the aqueous stability and solubility of the caged biomolecule in physiological buffers, preventing premature precipitation[4]. Second, the alpha-carboxynitropiperonyl derivatives exhibit a red-shifted absorbance maximum (e.g., 360 nm), which minimizes UV-induced cellular damage during in vivo time-resolved structural studies[4].
Analytical & Quality Control (QC) Standards
To ensure the integrity of the synthesized 2-nitromandelic acid, a self-validating QC system must be employed:
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NMR Spectroscopy : The benzylic proton (CH-OH) is highly diagnostic. In 1H-NMR (DMSO-d6), look for a distinct singlet/doublet shift around 5.5–6.0 ppm, which confirms the preservation of the benzylic stereocenter and the absence of over-oxidation to the ketone.
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Photolytic Efficiency Assay : Dissolve the derivative in a standardized buffer (pH 7.4) and irradiate at 355 nm. Monitor the transient absorption at 460 nm using laser flash photolysis. A decay time constant of approximately 200 ns validates the formation and subsequent deprotonation of the aci-nitro intermediate, confirming the compound's viability as a photolabile group[4].
References
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Houlihan, F. M., et al. "A Retrospective on 2-Nitrobenzyl Sulfonate Photoacid Generators." Journal of Imaging Science and Technology, 1997. URL: [Link]
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"Synthesis and characterisation of α-carboxynitrobenzyl photocaged l-aspartates for applications in time-resolved structural biology." National Institutes of Health (NIH), 2019. URL: [Link]
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"2-hydroxy-2-(2-nitrophenyl)acetic acid, 95% Purity." CP Lab Safety. URL: [Link]
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"Rearrangements of 2-Nitrobenzyl Compounds. Potential Energy Surface of 2-Nitrotoluene..." ResearchGate. URL: [Link]
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